(2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
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Description
(2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20Cl2N6O and its molecular weight is 431.32. The purity is usually 95%.
BenchChem offers high-quality (2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Research on related compounds, such as cannabinoid receptor antagonists, reveals insights into molecular interactions, receptor binding, and pharmacophore models, which are crucial for drug design and development. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide highlight its interaction with the CB1 cannabinoid receptor, offering a foundation for designing receptor-specific drugs (Shim et al., 2002).
Antimicrobial and Anticancer Applications
Compounds with structures containing piperazine and dichlorophenyl groups have been studied for their antimicrobial and anticancer properties. For instance, new pyridine derivatives have shown variable and modest activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, novel pyrazole derivatives with antimicrobial and anticancer activities have been synthesized, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural and Theoretical Studies
Research involving the structural analysis and theoretical calculations, such as those on [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provides essential data on molecular conformation, interactions, and stability, which are valuable for material science and pharmaceutical chemistry (Karthik et al., 2021).
Serotonin Receptor Antagonists
The synthesis and pharmacological evaluation of compounds acting as serotonin receptor antagonists highlight their potential application in neuroscience and the treatment of psychiatric disorders. This research avenue can offer insights into the design of drugs targeting specific serotonin receptors for therapeutic purposes (Brea et al., 2002).
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N6O/c1-14-2-5-16(6-3-14)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)17-12-15(21)4-7-18(17)22/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALMOQYYEQMLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dichlorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.